4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
A study by Aydın et al. (2021) explores the crystal structure and Hirshfeld surface analysis of a compound with a similar pyrazole structure. The research focuses on understanding the molecular packing and intermolecular interactions within the crystal lattice, highlighting the role of hydrogen and halogen bonds in stabilizing the molecular arrangement (Aydın, Akkurt, Turanlı, Banoglu, & Ozcelik, 2021).
Synthesis and Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds featuring a pyrazole core, demonstrating the feasibility of obtaining crystals suitable for X-ray diffraction. Their work provides insight into the synthetic routes and crystallization conditions that may be applicable to similar chemical structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Structural Elucidation and Hirshfeld Surface Analysis
Naveen et al. (2018) conducted structural elucidation and Hirshfeld surface analysis on a novel pyrazole derivative. The study detailed the molecular conformation, intermolecular hydrogen bonding, and stability of the molecule, contributing to the understanding of its structural characteristics and potential applications (Naveen, Kumara, Kumar, Kumar, & Lokanath, 2018).
Spectral Characterization and X-ray Crystal Structure Studies
Research by Kumara et al. (2018) on a pyrazole derivative highlighted the significance of spectral characterization and X-ray crystal structure analysis in determining the molecular geometry and electronic structure of such compounds. These findings are crucial for the development of materials with specific optical or electronic properties (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).
Catalytic Synthesis Applications
Karimi-Jaberi et al. (2012) utilized a related benzene compound as an efficient catalyst for synthesizing pyrazol derivatives, showcasing its potential in facilitating chemical reactions under eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMCQBTJVIKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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